4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have structural characteristics that make it easier to bind with target molecules .
Mode of Action
It is known that triazole derivatives can bind with target molecules due to their structural characteristics .
Biochemical Pathways
Triazole derivatives are known to produce a variety of biological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that triazole derivatives can produce a variety of biological effects , suggesting that they may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or transition metals .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles are typically employed depending on the desired substitution.
Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Triazole-pyrimidine hybrids
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
Uniqueness: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNTTWPSBJUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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